

Thermodynamic properties of (E)-4,4-Dimethyl-2-pentene isomers

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Compound of Interest

Compound Name: (E)-4,4-Dimethyl-2-pentene

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An In-depth Technical Guide on the Thermodynamic Properties of **(E)-4,4-Dimethyl-2-pentene** and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **(E)-4,4-dimethyl-2-pentene** and its isomers, primarily (Z)-4,4-dimethyl-2-pentene and 4,4-dimethyl-1-pentene. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic characteristics of these non-polar hydrocarbons.

Introduction

(E)-4,4-dimethyl-2-pentene and its isomers are branched alkenes that serve as important substrates and intermediates in organic synthesis. Their thermodynamic properties, such as enthalpy of formation, entropy, and Gibbs free energy, are fundamental to understanding their relative stabilities, reaction equilibria, and potential synthetic pathways. Due to their simple, non-polar nature, these compounds are not involved in biological signaling pathways. Their primary relevance lies in the study of reaction mechanisms, steric effects, and as reference compounds in thermochemical studies.

The (E)-isomer is generally more stable than the (Z)-isomer due to reduced steric strain between the bulky tert-butyl group and the methyl group across the double bond.^[1] The

terminal alkene, 4,4-dimethyl-1-pentene, is typically the least stable of the three, providing a thermodynamic driving force for isomerization to the internal alkenes.

Comparative Thermodynamic Data

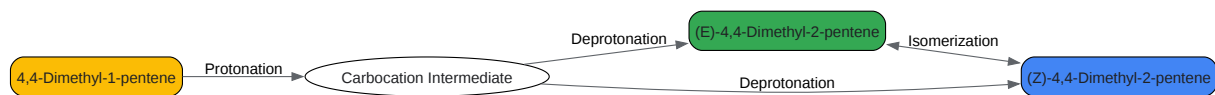
The following table summarizes the available experimental thermodynamic data for the isomers of 4,4-dimethyl-2-pentene. All data is for the liquid state at standard conditions (298.15 K and 1 bar) unless otherwise specified.

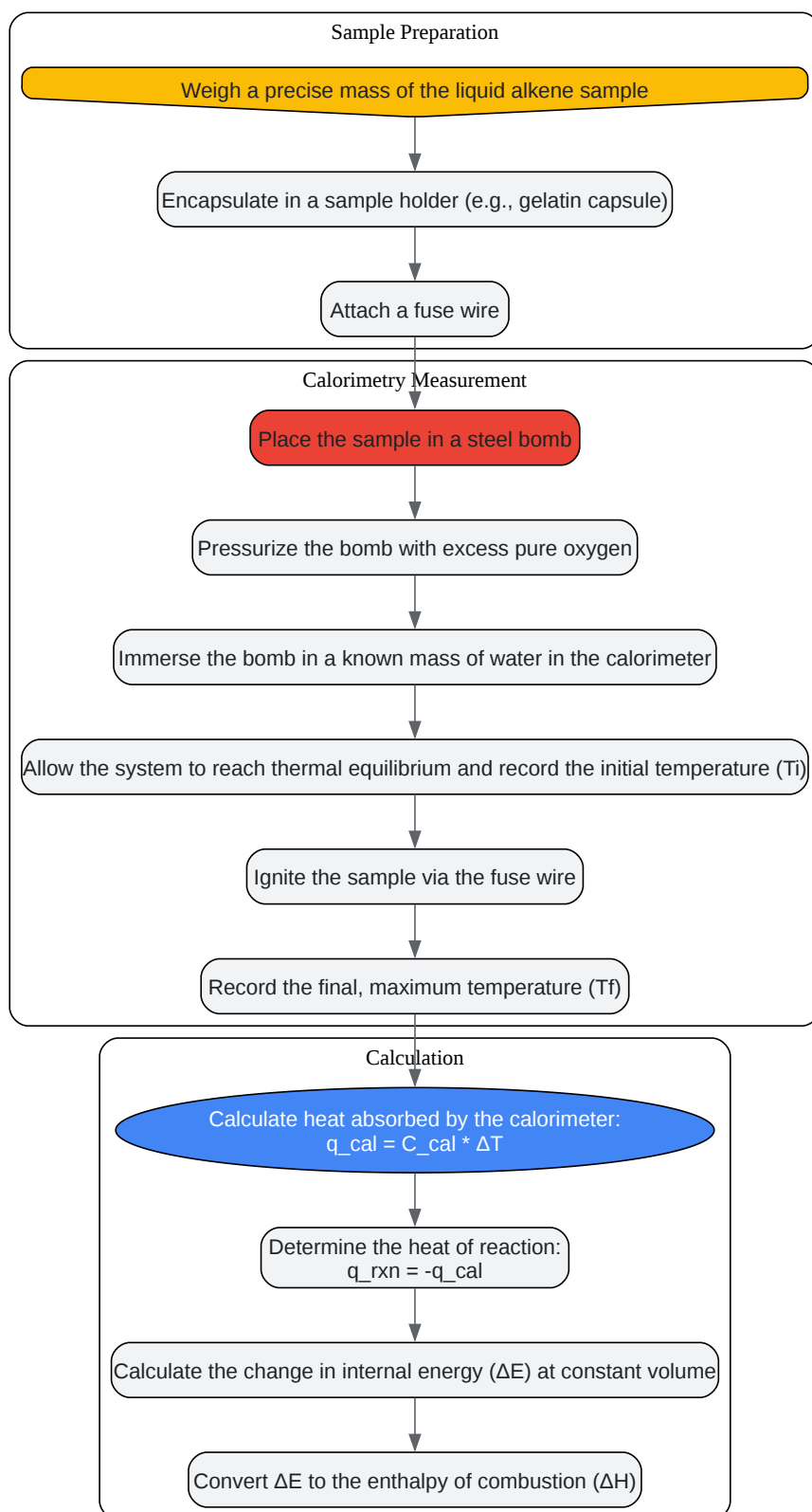
Thermodynamic Property	(E)-4,4-Dimethyl-2-pentene	(Z)-4,4-Dimethyl-2-pentene	4,4-Dimethyl-1-pentene
Enthalpy of Combustion ($\Delta_c H^\circ$ liquid)	Not explicitly found	-4650.1 \pm 1.2 kJ/mol[2]	-4644.8 \pm 1.7 kJ/mol[3]
Enthalpy of Formation ($\Delta_f H^\circ$ liquid)	-110.2 kJ/mol (calculated)	-105.3 kJ/mol[2]	-110.6 kJ/mol[3][4]
Enthalpy of Hydrogenation ($\Delta_r H^\circ$)	-114.3 \pm 0.42 kJ/mol (gas phase, 355 K)	Not explicitly found	-122.5 \pm 0.42 kJ/mol (gas phase, 355 K)
Enthalpy of Isomerization ($\Delta_r H^\circ$)	(E) to (Z): 4.9 kJ/mol (calculated)	(Z) to (E): -4.9 kJ/mol (calculated)	Not explicitly found
Standard Molar Entropy (S°)	Data not available	Data not available	Data not available
Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Data not available	Data not available	Data not available

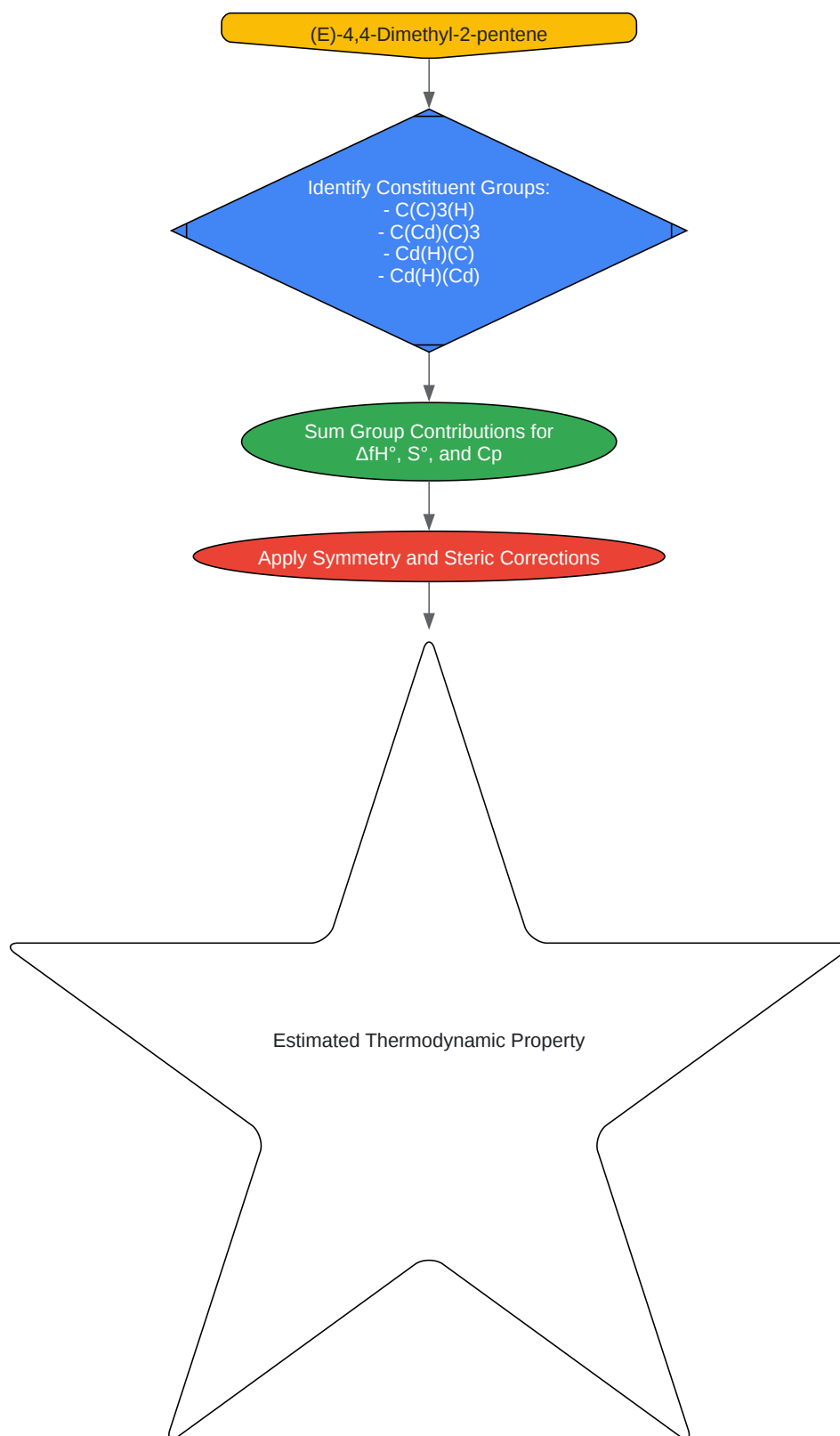
Note: The enthalpy of formation for the (E)-isomer and the enthalpy of isomerization were calculated using the enthalpies of formation of the (Z)-isomer and 4,4-dimethyl-1-pentene, assuming the difference in their enthalpies of combustion corresponds to the difference in their enthalpies of formation.

Isomerization and Stability

The relative stability of the isomers can be understood through their isomerization reactions. The isomerization of 4,4-dimethyl-1-pentene to the more stable internal alkenes, (E)- and (Z)-4,4-dimethyl-2-pentene, is a thermodynamically favorable process often catalyzed by acids or transition metals.^[1]







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References

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